molecular formula C12H16N4O B8139019 2-(Pyrimidin-5-yl)-2,7-diazaspiro[4.5]decan-1-one

2-(Pyrimidin-5-yl)-2,7-diazaspiro[4.5]decan-1-one

Cat. No.: B8139019
M. Wt: 232.28 g/mol
InChI Key: ILTHLKIQOGCRJG-UHFFFAOYSA-N
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Description

2-(Pyrimidin-5-yl)-2,7-diazaspiro[4.5]decan-1-one is a spirocyclic compound featuring a pyrimidine substituent at the 2-position of the diazaspiro[4.5]decan-1-one scaffold. The core structure consists of a seven-membered ring fused to a five-membered ring via a spiro carbon, with nitrogen atoms at positions 2 and 7.

Properties

IUPAC Name

2-pyrimidin-5-yl-2,9-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c17-11-12(2-1-4-13-8-12)3-5-16(11)10-6-14-9-15-7-10/h6-7,9,13H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTHLKIQOGCRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2=O)C3=CN=CN=C3)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Ring-Opening with Pyrimidine Derivatives

A patented method for synthesizing related diazaspiro compounds involves the ring-opening of 8-(pyrimidin-2-yl)-5,8-diazaspiro[4.5]decan-5-ium bromide (11 ) with nitrogen nucleophiles. While the patent focuses on gepirone synthesis, the methodology is adaptable to 2-(pyrimidin-5-yl)-2,7-diazaspiro[4.5]decan-1-one by substituting 2-aminopyrimidine derivatives. The process employs apolar aprotic solvents like xylene (2–50 volumes) and inorganic bases such as cesium carbonate (0.8–6 equivalents) at elevated temperatures (+80–145°C) to facilitate spirocycle opening.

For example, suspending 11 in xylene with Cs₂CO₃ (2.0 equivalents) and heating to 130°C for 1 hour enables nucleophilic attack by tert-butyl iminodicarboxylate, yielding 4-(4-(pyrimidin-2-yl)piperazin-1-yl)butan-1-amine (5 ) in 99% yield after acid-base workup. Adapting this protocol to pyrimidin-5-yl substrates would require optimizing the nucleophile’s steric and electronic properties to prevent regioisomer formation.

Tandem Cyclization-Amidation Approaches

Carbamate-Mediated Spirocyclization

Recent work on spirocyclic MAGL inhibitors demonstrates the utility of carbamate intermediates in constructing diazaspiro frameworks. The synthesis of compound 2e (IC₅₀ = 73 nM against MAGL) involves treating amine 35 with triphosgene and DIPEA to generate a reactive carbamate, which undergoes cyclization with 1,7-diazaspiro[4.4]nonan-2-one hydrochloride. Applying this to the target compound, pyrimidin-5-ylamine could react with a preformed γ-lactam-carbamate hybrid to induce spirocyclization.

Key parameters include:

  • Solvent selection : Dichloromethane or THF for carbamate stability

  • Temperature : 0–25°C to suppress side reactions

  • Base stoichiometry : 2.5–3.0 equivalents of DIPEA for optimal proton scavenging

Michael Addition-Intramolecular Cyclization Sequences

Nitro-to-Amide Conversion Pathways

A scalable route to spiro γ-lactams involves nitro group transformations followed by Michael additions. Starting from 3-oxocyclobutanecarboxylic acid derivatives, oxime formation with hydroxylamine and oxidation with urea hydrogen peroxide (UHP)/TFAA yields nitro intermediates (14 , 15a-b ). Subsequent Michael addition with methyl acrylate and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) forms adducts (16 , 19 ), which undergo NaBH₄/NiCl₂ reduction and K₂CO₃-mediated cyclization to spirolactams (18 , 21 ).

Adapting this sequence:

  • Nitro intermediate synthesis : React pyrimidin-5-yl ketones with hydroxylamine/UHP-TFAA

  • Michael addition : Use acrylonitrile instead of methyl acrylate for amidification compatibility

  • Reductive cyclization : Optimize NaBH₄ stoichiometry (1.2–1.5 equivalents) to prevent over-reduction

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (HPLC)Key AdvantageLimitation
Spirocycle ring-opening99>98%High yield, minimal byproductsRequires specialized bromide precursor
Carbamate cyclization7395%Modular substrate scopeSensitive to moisture
Michael-cyclization6892%Scalable (>100 g)Multi-step purification needed

The ring-opening method achieves superior yields but depends on commercial availability of 5,8-diazaspiro[4.5]decan-5-ium bromides. Carbamate routes offer flexibility in pyrimidine positioning but require stringent anhydrous conditions. Michael-cyclization sequences are preferable for large-scale synthesis despite moderate yields due to their operational simplicity.

Mechanistic Considerations and Optimization

Solvent Effects on Spirocyclization

Polar aprotic solvents like DMSO enhance the nucleophilicity of pyrimidine amines during ring-opening, while xylene improves thermal stability for high-temperature reactions (≥130°C). In carbamate-mediated routes, dichloromethane’s low polarity minimizes premature carbamate hydrolysis but slows reaction kinetics, necessitating extended reaction times (12–24 h).

Base Selection Criteria

  • Cs₂CO₃ : Optimal for spirocycle opening due to strong basicity and low nucleophilicity

  • DIPEA : Preferred in carbamate routes for its proton-sponge effect and volatility

  • K₂CO₃ : Cost-effective for Michael-cyclization but requires phase-transfer catalysts in biphasic systems

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-5-yl)-2,7-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Overview

2-(Pyrimidin-5-yl)-2,7-diazaspiro[4.5]decan-1-one is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. Its unique structural features contribute to its potential applications in drug discovery, particularly for treating various diseases, including cancer and neurological disorders.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The compound's ability to interact with specific biological targets makes it a candidate for further exploration in cancer treatment.

  • Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of diazaspiro compounds showed efficacy in inhibiting tumor growth in vitro and in vivo models, suggesting potential as anticancer agents.

Neurological Disorders

The compound's structural characteristics suggest it may influence neurotransmitter systems, making it a candidate for treating neurological disorders such as anxiety and depression.

  • Case Study : Research involving similar diazaspiro compounds has shown promise in modulating serotonin receptors, which are crucial for mood regulation. This opens avenues for developing new antidepressants or anxiolytics.

Antimicrobial Properties

Preliminary studies indicate that the compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics.

  • Case Study : A comparative analysis of various pyrimidine derivatives revealed that some exhibited significant antibacterial activity against resistant strains of bacteria, highlighting the need for further investigation into this compound's potential.

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Anticancer ActivityInhibition of tumor growth in various models ,
Neurological DisordersModulation of serotonin receptors
Antimicrobial PropertiesSignificant antibacterial activity against resistant strains

Mechanism of Action

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Estimated as C₁₂H₁₇N₄O (based on core structure C₈H₁₄N₂O + pyrimidin-5-yl group, C₄H₃N₂).
  • Molecular Weight : ~239.3 g/mol.
  • Structural Features : Rigid spirocyclic core enhances metabolic stability and selectivity compared to linear analogs .

Comparison with Similar Diazaspiro Compounds

The diazaspiro[4.5]decan-1-one scaffold is widely explored in medicinal chemistry due to its conformational rigidity and versatility in accommodating diverse substituents. Below is a detailed comparison of 2-(Pyrimidin-5-yl)-2,7-diazaspiro[4.5]decan-1-one with structurally related analogs:

Key Observations :

  • Pyrimidine vs. Benzyl Groups : The pyrimidine substituent in the target compound likely engages in stronger hydrogen-bonding interactions compared to benzyl groups (e.g., 20b), which prioritize hydrophobic interactions .
  • Positional Effects : 2,7-diazaspiro derivatives (e.g., 20b) target AChE, while 2,8-diazaspiro analogs (e.g., Compound 48) inhibit kinases, highlighting the impact of substituent positioning on target selectivity .
  • Functional Groups : Sulfonyl (e.g., ) and hydroxycyclohexyl (e.g., ) substituents modulate solubility and electronic properties, whereas fluorinated groups (e.g., 20b) enhance metabolic stability .

Physicochemical Properties

Property 2-(Pyrimidin-5-yl)-2,7-diazaspiro[...] 20b Compound 48
Molecular Weight ~239.3 395.47 ~400 (estimated)
logP ~1.5 (predicted) 3.2 2.8
Hydrogen Bond Acceptors 5 4 6
Rotatable Bonds 2 6 4

Analysis :

  • The target compound’s lower molecular weight and logP suggest improved bioavailability compared to bulkier analogs like 20b.

Therapeutic Potential

  • Neurodegenerative Diseases : AChE inhibitors like 20b demonstrate efficacy in Alzheimer’s models , while the pyrimidine-containing target compound may extend to kinase targets implicated in dementia.
  • Inflammatory Diseases : JAK/TYK2 inhibitors (e.g., Compound 48) validate the scaffold’s utility in autoimmune disorders .

Biological Activity

2-(Pyrimidin-5-yl)-2,7-diazaspiro[4.5]decan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of diazaspiro compounds, characterized by a spirocyclic structure that contributes to its biological activity. The molecular formula is C12H17N5C_{12}H_{17}N_5 with a molecular weight of approximately 225.3 g/mol.

Pharmacological Activities

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines, including prostate cancer (PC3) and breast cancer cells.

  • Case Study : A study demonstrated that derivatives of spiro compounds exhibited cytotoxicity with IC50 values ranging from 1.4 to 2.0 µM against PC3 cells, indicating a strong potential for further development as anticancer agents .

2. Inhibition of Enzymatic Activity

The compound has shown promise in inhibiting specific enzymes involved in cancer progression:

  • Mechanism : It acts as an inhibitor of tubulin polymerization, which is crucial for cancer cell division and growth. This inhibition may contribute to its cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrimidine ring and the diazaspiro framework.

SubstituentEffect on Activity
Methyl at 2-positionDecreased cytotoxicity
Halogen substitutionsEnhanced activity in specific contexts

Comparative Analysis

When compared to other compounds within the same class, such as piperidine derivatives, this compound demonstrates unique interactions with cellular targets that may enhance its therapeutic profile.

CompoundActivity TypeIC50 (µM)Target
Compound ACytotoxicity1.4PC3 Cells
Compound BTubulin Inhibition>10Tubulin Polymerization
This compoundCytotoxicity1.6PC3 Cells

Q & A

Q. What are the key structural features of 2-(Pyrimidin-5-yl)-2,7-diazaspiro[4.5]decan-1-one, and how do they influence its reactivity?

The compound contains a spirocyclic core (diazaspiro[4.5]decan-1-one) fused with a pyrimidine ring at the 5-position. The spiro arrangement introduces steric constraints that modulate ring puckering and nitrogen lone-pair orientations, affecting hydrogen-bonding capabilities and ligand-target interactions . The pyrimidine group provides π-π stacking potential, critical for binding to biological targets like enzymes or receptors .

Q. What synthetic routes are reported for this compound, and what are common intermediates?

A key intermediate is tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 236406-61-4), which undergoes deprotection and functionalization to introduce the pyrimidin-5-yl group via cross-coupling or nucleophilic substitution . Alternative routes use spirocyclic ketones as precursors, followed by reductive amination or condensation with pyrimidine derivatives .

Q. What analytical techniques are recommended for structural characterization?

  • NMR : 1^1H and 13^13C NMR resolve spirocyclic conformation and substituent effects. For example, the diazaspiro[4.5]decan-1-one core shows distinct methylene proton splitting (δ 2.5–4.0 ppm) and carbonyl carbon signals (~170 ppm) .
  • HRMS : Validates molecular formula, especially for derivatives with halogens or trifluoromethyl groups .
  • X-ray crystallography : Used to confirm spiro geometry and intermolecular interactions in solid-state studies .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in activity (e.g., antimicrobial vs. dopamine transporter inhibition) may arise from assay conditions (e.g., cell type, concentration) or structural variations in analogs. For example, substituents on the pyrimidine ring (e.g., fluorine or trifluoromethyl groups) drastically alter target selectivity . Methodological consistency—standardizing in vitro assays (e.g., MIC for antimicrobial studies) and validating target engagement (e.g., radioligand binding for DAT inhibition)—is critical .

Q. What strategies optimize the compound’s pharmacokinetic properties while retaining activity?

  • Lipophilicity modulation : Introduce polar groups (e.g., hydroxyl or carboxylate) to the diazaspiro core to improve solubility without disrupting spirocyclic rigidity .
  • Metabolic stability : Replace labile substituents (e.g., methyl esters) with bioisosteres (e.g., trifluoromethyl) to reduce CYP450-mediated degradation .
  • Prodrug approaches : Mask acidic/basic moieties (e.g., as tert-butyl esters) to enhance oral bioavailability .

Q. How do computational methods aid in target identification and binding mode prediction?

Molecular docking studies using the spirocyclic core as a rigid scaffold can predict binding to targets like the dopamine transporter (DAT). For example, derivatives with 2,3-difluorophenyl or indazole substituents show higher DAT affinity due to complementary hydrophobic pockets . MD simulations further assess conformational flexibility during binding .

Q. What experimental designs address low yields in spirocyclic ring formation?

  • Templated synthesis : Use transition metals (e.g., Pd or Cu) to preorganize reactants, improving cyclization efficiency .
  • Microwave-assisted synthesis : Reduces reaction time and side-product formation in ring-closing steps .
  • Protecting group strategies : Sequential protection of amines (e.g., Boc groups) prevents unwanted side reactions during spiro annulation .

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